molecular formula C18H16N2O B2624711 3-(2,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 956744-21-1

3-(2,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2624711
CAS No.: 956744-21-1
M. Wt: 276.339
InChI Key: YSWSYBAHGDBUAW-UHFFFAOYSA-N
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Description

3-(2,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound is characterized by the presence of a phenyl group and a 2,4-dimethylphenyl group attached to the pyrazole ring, along with an aldehyde functional group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 2,4-dimethylphenylhydrazine with an appropriate α,β-unsaturated carbonyl compound, followed by cyclization to form the pyrazole ring. The aldehyde group can be introduced through formylation reactions using reagents such as Vilsmeier-Haack reagent or by oxidation of a corresponding alcohol.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl and 2,4-dimethylphenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Cl₂, Br₂), sulfuric acid (H₂SO₄)

Major Products Formed

    Oxidation: 3-(2,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

    Reduction: 3-(2,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-methanol

    Substitution: Various substituted derivatives depending on the substituent introduced

Scientific Research Applications

3-(2,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 3-(2,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites in proteins or other biomolecules, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-dimethylphenyl)-1-phenyl-1H-pyrazole-5-carbaldehyde
  • 3-(2,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
  • 3-(2,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-methanol

Uniqueness

3-(2,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is unique due to the specific positioning of the aldehyde group at the 4-position of the pyrazole ring. This structural feature imparts distinct reactivity and potential biological activity compared to its analogs with different functional groups or substitution patterns.

Properties

IUPAC Name

3-(2,4-dimethylphenyl)-1-phenylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c1-13-8-9-17(14(2)10-13)18-15(12-21)11-20(19-18)16-6-4-3-5-7-16/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSWSYBAHGDBUAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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